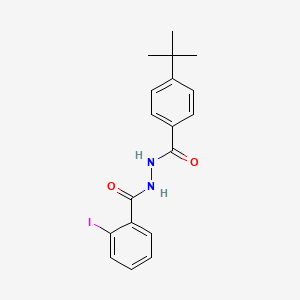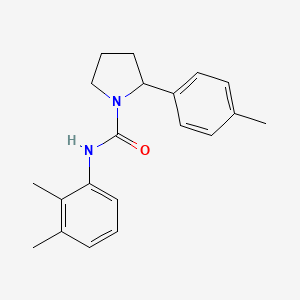
N'-(4-tert-butylbenzoyl)-2-iodobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-tert-butylbenzoyl)-2-iodobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a 4-tert-butylbenzoyl group and a 2-iodobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-tert-butylbenzoyl)-2-iodobenzohydrazide typically involves the reaction of 4-tert-butylbenzoyl chloride with 2-iodobenzohydrazide. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or tetrahydrofuran, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for N’-(4-tert-butylbenzoyl)-2-iodobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-tert-butylbenzoyl)-2-iodobenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The iodine atom in the 2-iodobenzohydrazide moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the hydrazide.
Reduction: Amines derived from the reduction of the hydrazide group.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
N’-(4-tert-butylbenzoyl)-2-iodobenzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(4-tert-butylbenzoyl)-2-iodobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. The pathways involved may include inhibition of key metabolic processes or signaling pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylbenzoyl chloride
- 2-Iodobenzohydrazide
- 4-tert-Butylbenzoic acid
Uniqueness
N’-(4-tert-butylbenzoyl)-2-iodobenzohydrazide is unique due to the combination of the 4-tert-butylbenzoyl and 2-iodobenzohydrazide moieties. This unique structure imparts specific chemical and physical properties that can be exploited in various applications. Compared to similar compounds, it offers a distinct reactivity profile and potential for use in specialized research and industrial applications.
Properties
IUPAC Name |
N'-(4-tert-butylbenzoyl)-2-iodobenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O2/c1-18(2,3)13-10-8-12(9-11-13)16(22)20-21-17(23)14-6-4-5-7-15(14)19/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWJFJLGBXGDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Fluorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5999163.png)
![3-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-1,2-propanediol](/img/structure/B5999172.png)
![2-amino-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-isopropyl-4-pyrimidinecarboxamide](/img/structure/B5999180.png)
![1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-3-carboxamide](/img/structure/B5999193.png)
![1-[(1-{6-[(2-thienylmethyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5999199.png)

![1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide](/img/structure/B5999211.png)
![N-(2-chlorobenzyl)-3-{1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B5999223.png)
![4-[(1Z)-N-hydroxy-2-phenylethanimidoyl]benzene-1,3-diol](/img/structure/B5999228.png)
![2-(5-oxo-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B5999248.png)
![5-{1-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5999256.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]acetamide](/img/structure/B5999263.png)
![1-(1,3-benzodioxol-4-ylmethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5999273.png)

